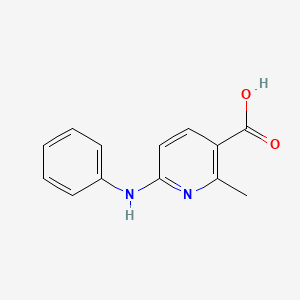
2-Methyl-6-(phenylamino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(phenylamino)nicotinic acid is an organic compound with the molecular formula C13H12N2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a phenylamino group
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-6-(phenylamino)nicotinic acid can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinic acid with aniline under reducing conditions. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction proceeds as follows:
2-Methyl-6-nitronicotinic acid+AnilineH2,Pd2-Methyl-6-(phenylamino)nicotinic acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-methyl-6-nitronicotinic acid and aniline, are fed into the reactor along with hydrogen gas. The reaction mixture is then passed through a palladium catalyst bed, and the product is collected and purified through crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Methyl-6-(phenylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The nitro group in the precursor can be reduced to form the phenylamino group.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2-Methyl-6-(phenylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of nicotinic acid derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-6-(phenylamino)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation. The compound binds to the receptor and modulates its activity, leading to downstream effects on cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-Methyl-6-(3-trifluoromethyl-phenylamino)nicotinic acid: A derivative with a trifluoromethyl group on the phenyl ring.
2-Methyl-6-(3-chloro-phenylamino)nicotinic acid: A derivative with a chloro group on the phenyl ring.
Uniqueness
2-Methyl-6-(phenylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group at the 6-position of the pyridine ring differentiates it from other nicotinic acid derivatives and influences its reactivity and interactions with biological targets.
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
6-anilino-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9-11(13(16)17)7-8-12(14-9)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15)(H,16,17) |
InChIキー |
QLKAQEDRWMUDMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)NC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
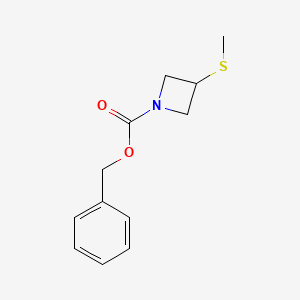
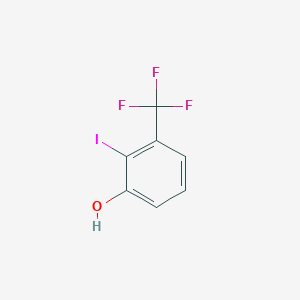
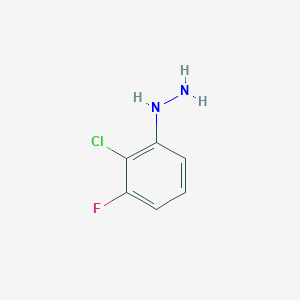

![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)

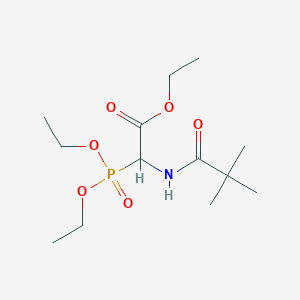
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
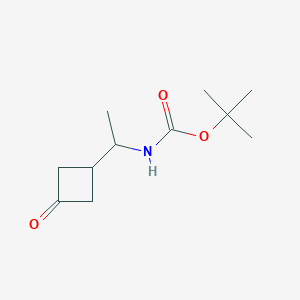
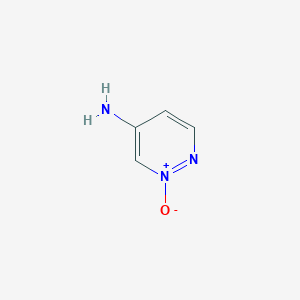
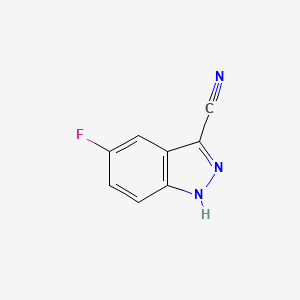
![3-(3-Amino-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15230155.png)

